![molecular formula C18H18ClNO4 B2556057 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705200-14-1](/img/structure/B2556057.png)
4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CEP-26401, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Structural Studies and Synthesis Techniques Research on compounds structurally related to 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has focused on understanding their structural characteristics and synthesis methods. For instance, studies have highlighted the synthesis and characterization of oxovanadium(IV) chelates derived from similar compounds, demonstrating their non-electrolyte nature and providing insights into their absorption properties and coordination numbers based on spectral data (Parikh & Shah, 1985). Additionally, research has developed methods for synthesizing novel compounds with potential biological activities, such as anticancer and antimicrobial agents, by incorporating structurally similar moieties into heterocyclic compounds (Katariya, Vennapu, & Shah, 2021).
Biological Activity and Molecular Docking Studies The quest for novel biologically active compounds has led to the synthesis of molecules bearing resemblance to the chemical structure of interest. Studies have been conducted on compounds with potential anticancer activity through molecular docking studies, suggesting their utility in designing drugs to overcome microbial resistance (Katariya, Vennapu, & Shah, 2021). Furthermore, the synthesis of novel pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings, has been reported, indicating moderate to good binding energies with target proteins and showcasing their antimicrobial and antioxidant activities (Flefel et al., 2018).
Synthesis of Poly-substituted Derivatives Innovative synthetic methodologies have been developed to access poly-substituted derivatives, such as pyrrolo[3,2-c]pyridin-4-one and its analogues, through metal-free conditions using acetic acid as a catalyst. This approach emphasizes the significance of efficient, sustainable synthesis techniques for generating functional bioactive compounds (Li et al., 2020).
Materials Science Applications Research has also extended into the materials science domain, where the structural and optical characteristics of pyridine derivatives have been explored. For instance, studies on pyrazolo[4,3-b]pyridine derivatives have detailed their monoclinic polycrystalline nature and optical functions, alongside their potential use in fabricating heterojunctions for photosensor applications (Zedan, El-Taweel, & El-Menyawy, 2020).
properties
IUPAC Name |
4-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-8-15(10-18(22)23-12)24-14-6-7-20(11-14)17(21)9-13-4-2-3-5-16(13)19/h2-5,8,10,14H,6-7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKRBCWYBSVOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
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